molecular formula C15H18N2O3 B13497624 4-Benzyloxycarbonyl-1-allylpiperazin-2-one

4-Benzyloxycarbonyl-1-allylpiperazin-2-one

Cat. No.: B13497624
M. Wt: 274.31 g/mol
InChI Key: HJSNKPQXLWWROD-UHFFFAOYSA-N
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Description

Benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a piperazine ring, and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and allyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products Formed:

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the piperazine ring allows for interactions with various biological macromolecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Benzyl 3-oxo-4-(prop-2-en-1-yl)piperazine-1-carboxylate is unique due to the presence of the allyl group, which provides additional reactivity and potential for further functionalization. This distinguishes it from other piperazine derivatives that may lack this functional group. The compound’s specific structure allows for unique interactions with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

benzyl 3-oxo-4-prop-2-enylpiperazine-1-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-2-8-16-9-10-17(11-14(16)18)15(19)20-12-13-6-4-3-5-7-13/h2-7H,1,8-12H2

InChI Key

HJSNKPQXLWWROD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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